molecular formula C14H22O B8428055 5-Phenyl-2-n-propyl-pentanol

5-Phenyl-2-n-propyl-pentanol

Cat. No. B8428055
M. Wt: 206.32 g/mol
InChI Key: GBHHKVNEAVVOTK-UHFFFAOYSA-N
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Patent
US08623340B2

Procedure details

395 g of 5-Phenyl-2-n-propyl-penta-2,4-dienal from Synthesis Example 1.1 were combined with 14 g of Raney-Ni and hydrogenated at a hydrogen pressure of 20 bar and at a temperature of 120° C. After 20 hours the reaction was finished. The catalyst was removed and the product distilled. 365 g (content 96%) of 5-phenyl-2-n-propyl-pentanol are obtained. Yield: 93.6% of theoretical.
Name
5-Phenyl-2-n-propyl-penta-2,4-dienal
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][CH:9]=[C:10]([CH2:13][CH2:14][CH3:15])[CH:11]=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>[Ni]>[C:1]1([CH2:7][CH2:8][CH2:9][CH:10]([CH2:13][CH2:14][CH3:15])[CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
5-Phenyl-2-n-propyl-penta-2,4-dienal
Quantity
395 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC=C(C=O)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
DISTILLATION
Type
DISTILLATION
Details
the product distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(CO)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 365 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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